2-Hydroxypyrimidine-5-carbaldehyde
Description
Properties
IUPAC Name |
2-oxo-1H-pyrimidine-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O2/c8-3-4-1-6-5(9)7-2-4/h1-3H,(H,6,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXSQXMJTKWVULJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=O)N1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
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Starting Material : 5-Bromo-2-hydroxypyrimidine is treated with n-butyllithium (n-BuLi) in anhydrous tetrahydrofuran (THF) at -100°C under argon.
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Lithiation : The bromine at position 5 is replaced by a lithium intermediate, facilitated by the electron-withdrawing hydroxyl group at position 2.
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Formylation : Addition of ethyl formate (1.1 eq.) traps the lithiated species, yielding this compound after acidic workup.
Key Parameters:
Limitations
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The hydroxyl group may compete for lithiation, necessitating protective strategies.
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Low yields stem from side reactions, such as protonation or dimerization.
Protection/Deprotection Strategy
This method, inspired by 5-hydroxy pyrimidine-2-carboxylic acid synthesis, employs benzyl protection to mitigate interference from the hydroxyl group during formylation.
Synthetic Steps
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Protection :
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Bromination :
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Electrophilic bromination at position 5 using N-bromosuccinimide (NBS) or Br₂.
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Formylation :
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Lithiation-formylation of 5-bromo-2-benzyloxypyrimidine (as in Section 1.1) produces 5-formyl-2-benzyloxypyrimidine.
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Deprotection :
Key Parameters:
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Catalysts : Cuprous iodide (CuI) and 1,10-phenanthroline enhance substitution efficiency.
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Yield : ~60–70% over four steps (extrapolated from analogous reactions).
Hydrolysis of Halogenated Precursors
Halogenated intermediates offer a pathway to this compound via nucleophilic substitution or hydrolysis.
Bromo to Hydroxyl Conversion
Chemical Reactions Analysis
Types of Reactions
2-Hydroxypyrimidine-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can undergo nucleophilic substitution reactions with halogenating agents to form halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in tetrahydrofuran.
Major Products Formed
Oxidation: 2-Hydroxypyrimidine-5-carboxylic acid.
Reduction: 2-Hydroxypyrimidine-5-methanol.
Substitution: 2-Halopyrimidine-5-carbaldehyde derivatives.
Scientific Research Applications
2-Hydroxypyrimidine-5-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for the preparation of complex organic molecules.
Biology: It is studied for its potential as a biochemical probe to investigate enzyme mechanisms and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmacophore in the development of new therapeutic agents, particularly for its anti-inflammatory and antimicrobial properties.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Hydroxypyrimidine-5-carbaldehyde involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, leading to reduced production of pro-inflammatory mediators.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrimidine Derivatives
Substituent Variations and Physicochemical Properties
The following table summarizes key structural analogs, their substituents, and physicochemical differences:
Key Observations:
- Functional Group Impact: Replacing the hydroxyl group with an amino group (e.g., 2-Aminopyrimidine-5-carbaldehyde) increases nucleophilicity, favoring reactions like imine formation .
- Aldehyde vs. Carboxylic Acid : The aldehyde group in this compound is more reactive toward nucleophiles compared to the carboxylic acid in 2-Hydroxypyrimidine-5-carboxylic acid. The latter’s ionizable -COOH group may improve aqueous solubility but limits electrophilic reactivity .
- Steric Effects : Bulky substituents, such as cyclopropylmethoxy in 2-(Cyclopropylmethoxy)pyrimidine-5-carbaldehyde, can sterically hinder reactions but improve metabolic stability in vivo .
Biological Activity
2-Hydroxypyrimidine-5-carbaldehyde, a compound with significant potential in various biological applications, has garnered attention for its diverse pharmacological properties. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a pyrimidine ring with a hydroxyl group at the second position and an aldehyde group at the fifth position. Its unique structure allows it to interact with various biological targets, making it a valuable compound in medicinal chemistry.
The biological activity of this compound primarily involves its role as an enzyme inhibitor. It can bind to specific active sites on enzymes, modulating their activity and affecting metabolic pathways. For instance, it has been shown to inhibit enzymes involved in inflammatory pathways, leading to reduced production of pro-inflammatory mediators.
Biological Activity Overview
The following table summarizes the key biological activities associated with this compound:
Case Studies
- Anti-inflammatory Studies : In vitro studies demonstrated that this compound significantly reduced the expression of inflammatory markers in BV-2 microglial cells exposed to lipopolysaccharide (LPS), indicating its potential for treating neuroinflammatory conditions .
- Antimicrobial Activity : A study highlighted the compound's effectiveness against Mycobacterium tuberculosis (Mtb), where it showed submicromolar inhibition over extended incubation periods. This suggests a promising avenue for developing new antitubercular agents based on this scaffold .
- Structure-Activity Relationship (SAR) : Research into derivatives of this compound revealed that modifications at specific positions significantly influenced biological activity. For example, certain substitutions enhanced antimicrobial potency while others diminished it, providing insights into optimizing drug design .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be contrasted with related compounds:
| Compound | Key Differences | Biological Activity |
|---|---|---|
| 2-Hydroxypyrimidine-4-carbaldehyde | Aldehyde group at position 4 | Similar anti-inflammatory properties |
| 2-Hydroxypyridine-5-carbaldehyde | Pyridine ring instead of pyrimidine | Different enzyme interaction profile |
| 5-Hydroxypyrimidine-2-carbaldehyde | Hydroxyl and aldehyde groups swapped | Variability in enzyme inhibition |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-Hydroxypyrimidine-5-carbaldehyde, and how can reaction conditions be optimized?
- Methodology : A common approach involves functionalizing pyrimidine derivatives via halogenation or ethynylation, followed by oxidation or hydrolysis to introduce the aldehyde group. For example, reacting 5-bromopyrimidine with ethynyl halides in dimethylformamide (DMF) or tetrahydrofuran (THF), followed by acidic hydrolysis to yield the aldehyde . Optimization includes adjusting solvent polarity (e.g., DMF for higher reactivity), temperature (60–80°C), and catalysts (e.g., Pd/C for cross-coupling steps) to improve yields.
Q. How can this compound be characterized spectroscopically?
- Methodology : Use a combination of techniques:
- FT-IR : Identify the aldehyde C=O stretch (~1700 cm⁻¹) and hydroxyl O-H stretch (~3200 cm⁻¹) .
- ¹H/¹³C NMR : Aldehyde protons appear at δ 9.8–10.2 ppm, while pyrimidine ring protons resonate between δ 7.5–8.5 ppm .
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 139 for C₅H₄N₂O₂) and fragmentation patterns .
Q. What are the common reactivity patterns of this compound in organic synthesis?
- Methodology : The aldehyde group undergoes nucleophilic addition (e.g., Grignard reagents) or condensation (e.g., with amines to form Schiff bases). The hydroxyl group at position 2 can participate in tautomerism (keto-enol equilibrium), influencing reactivity. For example, under basic conditions, the enol form may act as a nucleophile in alkylation reactions .
Advanced Research Questions
Q. How does tautomerism in this compound affect its spectroscopic data and reactivity?
- Methodology : Tautomeric equilibria between the keto (aldehyde) and enol (enolic hydroxyl) forms can lead to discrepancies in NMR and IR data. Computational tools (e.g., DFT calculations) and variable-temperature NMR can resolve this. For instance, cooling to −40°C in DMSO-d₆ may stabilize the keto form, simplifying spectral interpretation .
Q. What strategies are effective in resolving contradictions in reported biological activities of 2-Hydroxypyrimidine derivatives?
- Methodology :
- Dose-Response Analysis : Test the compound across a wide concentration range (nM to mM) to identify non-linear effects.
- Structural Analog Comparison : Compare with analogs like 4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile, which shows antimicrobial activity via thiol group interactions .
- Target-Specific Assays : Use enzyme inhibition assays (e.g., acetylcholinesterase for Alzheimer’s research) to isolate mechanisms .
Q. How can computational modeling guide the design of this compound derivatives for enzyme inhibition?
- Methodology :
- Docking Studies : Use AutoDock Vina to predict binding affinities with target enzymes (e.g., dihydrofolate reductase).
- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups at position 5) with inhibitory potency .
Q. What advanced analytical methods are suitable for quantifying trace impurities in this compound?
- Methodology :
- HPLC-MS/MS : Employ a C18 column with 0.1% formic acid in water/acetonitrile gradient (retention time ~8.2 min) and monitor m/z transitions .
- ICP-OES : Detect heavy metal catalysts (e.g., Pd residues) at ppb levels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
